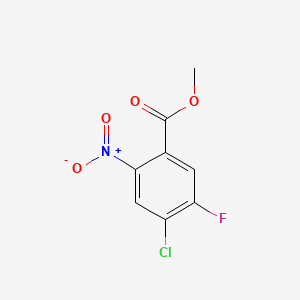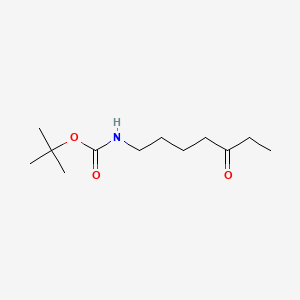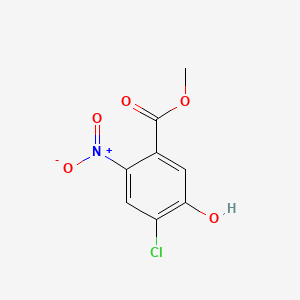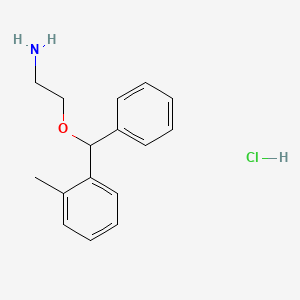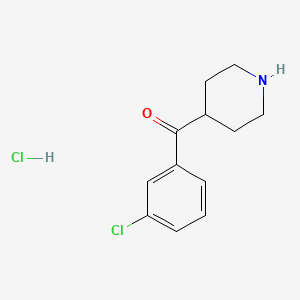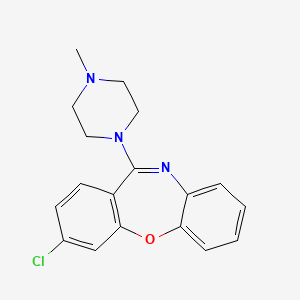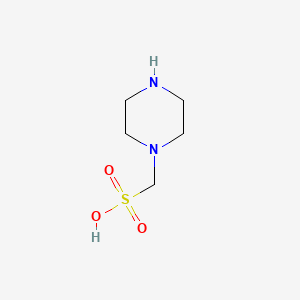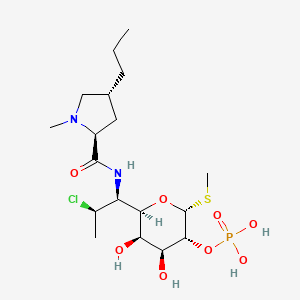
7-Epiclindamycin 2-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epiclindamycin 2-Phosphate is a chemical modification of clindamycin, an antibiotic used to treat bacterial infections. This compound is a phosphate salt of 7-epi-2,6-diacetoxyclindamycin and has shown improved activity against Gram-positive bacteria and a broadened spectrum of activity to include Gram-negative bacteria .
Mécanisme D'action
Target of Action
7-Epiclindamycin 2-Phosphate, also known as 7-Epi clindamycin 2-phosphate or BU9D9Q3TG2, is a chemical modification of clindamycin . Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .
Mode of Action
The mode of action of this compound is similar to that of clindamycin. It interacts with its targets, primarily the bacteria, and causes changes that lead to their destruction .
Biochemical Pathways
It is known that clindamycin, from which this compound is derived, has activity against protozoans and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .
Result of Action
The result of the action of this compound is the destruction of the targeted bacteria. This modification of clindamycin has been shown to have improved activity against Gram-positive bacteria and broadened the spectrum of activity to include Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 7-Epiclindamycin 2-Phosphate involves several steps. Initially, clindamycin hydrochloride alcoholate is used as the raw material to prepare clindamycin isopropylidene alkali. Phosphorus oxychloride acts as the phosphatiding agent, and 1,2,4-triazole is used as an acid-binding agent. The phosphatization reaction yields isopropylidene clindamycin phosphate, which is then subjected to mixed acid hydrolysis and deprotection to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Epiclindamycin 2-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-Epiclindamycin 2-Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is studied for its effects on bacterial cell walls and protein synthesis.
Medicine: It is used in the development of new antibacterial therapies, particularly for treating infections caused by resistant bacteria.
Industry: It is used in the formulation of topical and injectable antibiotics for clinical use
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin: The parent compound from which 7-Epiclindamycin 2-Phosphate is derived.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Clindamycin 3-palmitate hydrochloride: A derivative used for its improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its enhanced activity against a broader spectrum of bacteria compared to its parent compound, clindamycin. This makes it a valuable compound in the development of new antibacterial therapies .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLHLTWXBHGZ-AVENPWRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620181-05-7 |
Source


|
| Record name | 7-Epiclindamycin 2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620181057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPICLINDAMYCIN 2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9D9Q3TG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
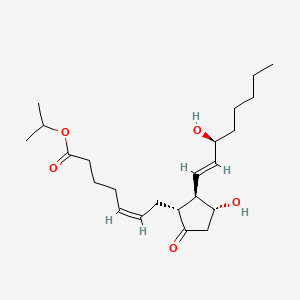
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
